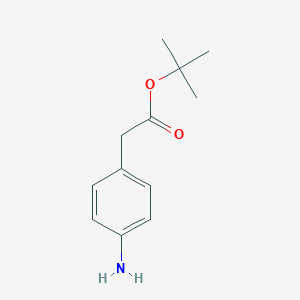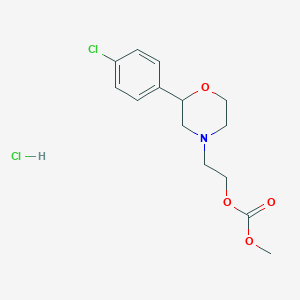
Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride, commonly known as dorzolamide hydrochloride, is a carbonic anhydrase inhibitor that is used to treat glaucoma and ocular hypertension. It is a white crystalline powder that is soluble in water and has a molecular weight of 360.3 g/mol.
作用机制
Dorzolamide hydrochloride inhibits the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye. Carbonic anhydrase catalyzes the conversion of carbon dioxide and water into carbonic acid, which is then converted into bicarbonate ions and protons. Bicarbonate ions are transported out of the ciliary body, while protons are transported into the aqueous humor. By inhibiting the activity of carbonic anhydrase, dorzolamide hydrochloride reduces the production of bicarbonate ions and protons, which in turn reduces the production of aqueous humor and lowers intraocular pressure.
Biochemical and Physiological Effects
Dorzolamide hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of aqueous humor, lower intraocular pressure, and improve visual field defects in patients with glaucoma and ocular hypertension. It has also been shown to have a neuroprotective effect, which may be due to its ability to reduce oxidative stress and inflammation in the retina.
实验室实验的优点和局限性
Dorzolamide hydrochloride has a number of advantages for lab experiments. It is a well-characterized compound that is commercially available and has been extensively studied for its therapeutic potential in the treatment of glaucoma and ocular hypertension. It is also relatively easy to synthesize, which makes it a useful tool for researchers studying the mechanism of action of carbonic anhydrase inhibitors.
One limitation of dorzolamide hydrochloride is that it is not a selective inhibitor of carbonic anhydrase. It inhibits both the cytosolic and membrane-bound isoforms of carbonic anhydrase, which can lead to off-target effects. It also has a relatively short half-life in the eye, which can limit its effectiveness as a therapeutic agent.
未来方向
There are a number of future directions for research on dorzolamide hydrochloride. One area of research is the development of more selective carbonic anhydrase inhibitors that target specific isoforms of the enzyme. This could help to reduce off-target effects and improve the efficacy of these compounds as therapeutic agents.
Another area of research is the development of sustained-release formulations of dorzolamide hydrochloride that can provide longer-lasting intraocular pressure reduction. This could help to reduce the frequency of dosing and improve patient compliance.
Finally, there is a need for more research on the neuroprotective effects of dorzolamide hydrochloride. This could help to identify new therapeutic targets for the treatment of neurodegenerative diseases such as glaucoma and age-related macular degeneration.
合成方法
Dorzolamide hydrochloride can be synthesized by reacting 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-ethanol with methyl chloroformate in the presence of triethylamine to obtain 2-(4-chlorophenyl)-4-morpholin-4-yl-1,3-thiazole-5-carboxylic acid methyl ester. This compound is then reacted with hydrochloric acid to obtain dorzolamide hydrochloride.
科学研究应用
Dorzolamide hydrochloride has been extensively studied for its therapeutic potential in the treatment of glaucoma and ocular hypertension. It works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye. By reducing the production of aqueous humor, dorzolamide hydrochloride helps to lower intraocular pressure, which is the primary cause of glaucoma and ocular hypertension.
属性
CAS 编号 |
185759-09-5 |
|---|---|
产品名称 |
Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride |
分子式 |
C14H19Cl2NO4 |
分子量 |
336.2 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl methyl carbonate;hydrochloride |
InChI |
InChI=1S/C14H18ClNO4.ClH/c1-18-14(17)20-9-7-16-6-8-19-13(10-16)11-2-4-12(15)5-3-11;/h2-5,13H,6-10H2,1H3;1H |
InChI 键 |
HULVUTLGHCYZMU-UHFFFAOYSA-N |
SMILES |
COC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Cl.Cl |
规范 SMILES |
COC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Cl.Cl |
同义词 |
Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



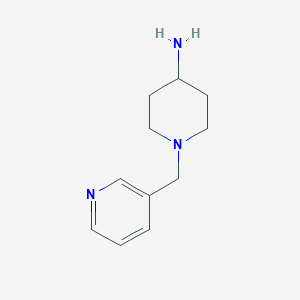


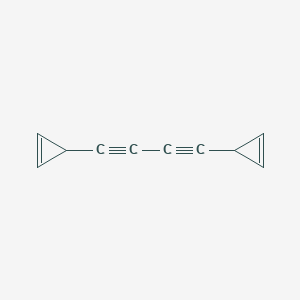
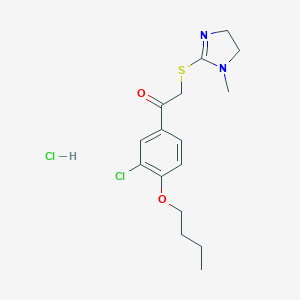


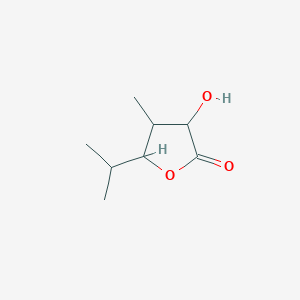

![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)
![[1,4'-Bipiperidin]-2-one](/img/structure/B70529.png)

![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
